molecular formula C9H9ClN2 B13031469 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine

5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13031469
M. Wt: 180.63 g/mol
InChI Key: ZJPSZYNANBBFHM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar chloromethylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions typically occur under basic or neutral conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids.

Scientific Research Applications

5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological activities.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9ClN2/c1-6-4-11-9-8(6)2-7(3-10)5-12-9/h2,4-5H,3H2,1H3,(H,11,12)

InChI Key

ZJPSZYNANBBFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)CCl

Origin of Product

United States

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